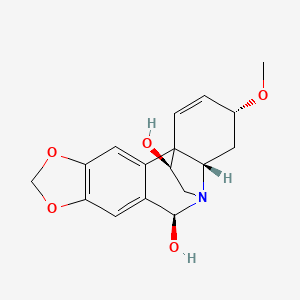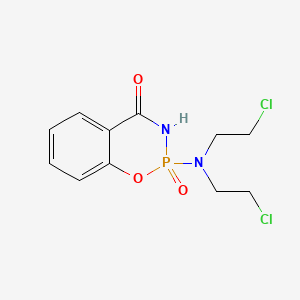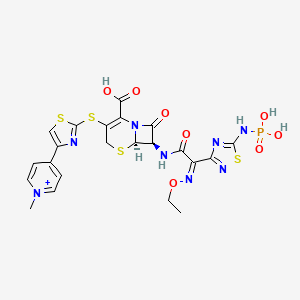
Ceftaroline anhydrous base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ceftaroline anhydrous base is a novel cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae. This compound is the active metabolite of the prodrug ceftaroline fosamil, which is used in the treatment of acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia .
Preparation Methods
The synthesis of ceftaroline anhydrous base involves several steps, starting from the preparation of the prodrug ceftaroline fosamilIndustrial production methods often involve the use of advanced crystallization techniques to obtain the desired crystalline forms of ceftaroline fosamil .
Chemical Reactions Analysis
Ceftaroline anhydrous base undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ceftaroline anhydrous base has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of cephalosporin antibiotics.
Biology: It is used in studies investigating the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: It is used in clinical research to evaluate its efficacy and safety in treating bacterial infections.
Industry: It is used in the pharmaceutical industry for the development and production of new antibacterial drugs
Mechanism of Action
Ceftaroline anhydrous base exerts its antibacterial effects by binding to penicillin-binding proteins, which are essential for bacterial cell wall synthesis. This binding inhibits the cross-linking of peptidoglycan chains, leading to cell lysis and death. The high affinity of ceftaroline for penicillin-binding proteins is responsible for its potent activity against clinically relevant pathogens .
Comparison with Similar Compounds
Ceftaroline anhydrous base is unique among cephalosporins due to its broad-spectrum activity and effectiveness against methicillin-resistant Staphylococcus aureus. Similar compounds include:
Ceftobiprole: Another fifth-generation cephalosporin with similar broad-spectrum activity.
Ceftriaxone: A third-generation cephalosporin with broad-spectrum activity but less effective against methicillin-resistant Staphylococcus aureus.
Cefepime: A fourth-generation cephalosporin with broad-spectrum activity but limited effectiveness against methicillin-resistant Staphylococcus aureus
This compound stands out due to its unique combination of broad-spectrum activity and high efficacy against resistant bacterial strains.
Properties
CAS No. |
402741-13-3 |
|---|---|
Molecular Formula |
C22H22N8O8PS4+ |
Molecular Weight |
685.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C22H21N8O8PS4/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37)/p+1/b26-13-/t14-,19-/m1/s1 |
InChI Key |
ZCCUWMICIWSJIX-NQJJCJBVSA-O |
Isomeric SMILES |
CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O |
Canonical SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


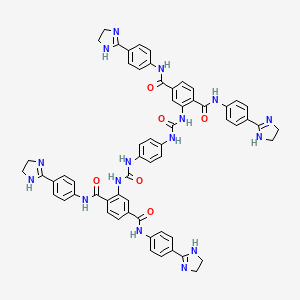
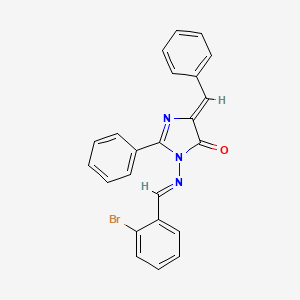
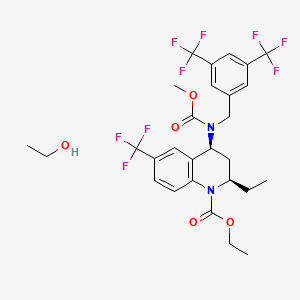
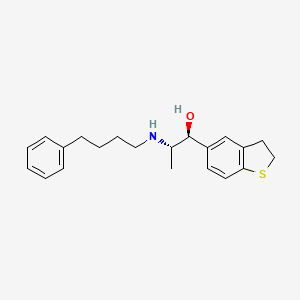
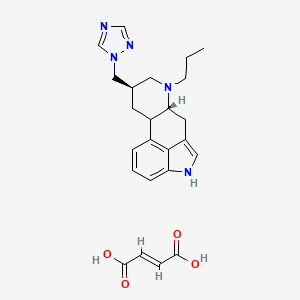
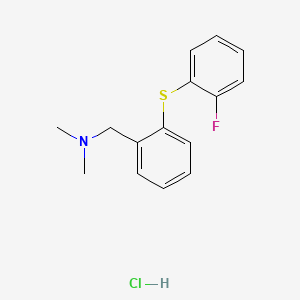
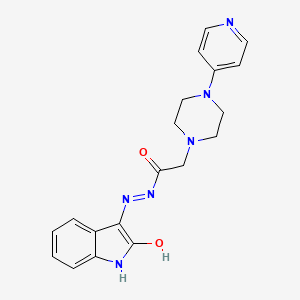
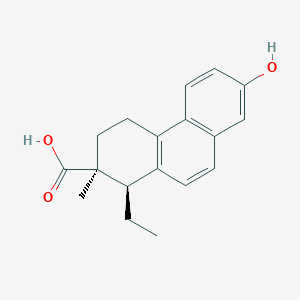

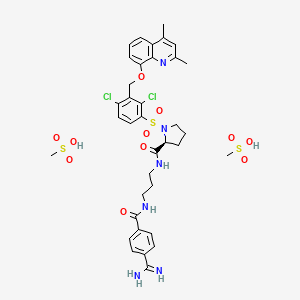

![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;2,2,2-trifluoroacetic acid](/img/structure/B15191864.png)
